BenchChemオンラインストアへようこそ!

1-(3-Methylmorpholin-4-yl)propan-2-amine

Stereoselective synthesis mTOR kinase inhibition enantioselective target engagement

1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8) is a small-molecule amine building block comprising a 3-methylmorpholine ring N-linked to a propan-2-amine side chain, with molecular formula C8H18N2O and molecular weight 158.24 g/mol. The compound belongs to the morpholine-containing amine class, a privileged scaffold in medicinal chemistry frequently exploited for its favorable solubility, metabolic stability, and capacity to engage biological targets including kinases, GPCRs, and ion channels.

Molecular Formula C8H18N2O
Molecular Weight 158.245
CAS No. 1215927-36-8
Cat. No. B2819266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylmorpholin-4-yl)propan-2-amine
CAS1215927-36-8
Molecular FormulaC8H18N2O
Molecular Weight158.245
Structural Identifiers
SMILESCC1COCCN1CC(C)N
InChIInChI=1S/C8H18N2O/c1-7(9)5-10-3-4-11-6-8(10)2/h7-8H,3-6,9H2,1-2H3
InChIKeyWNGYSVZNVNLSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8): Chemical Identity, Scaffold Class, and Procurement Baseline


1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8) is a small-molecule amine building block comprising a 3-methylmorpholine ring N-linked to a propan-2-amine side chain, with molecular formula C8H18N2O and molecular weight 158.24 g/mol . The compound belongs to the morpholine-containing amine class, a privileged scaffold in medicinal chemistry frequently exploited for its favorable solubility, metabolic stability, and capacity to engage biological targets including kinases, GPCRs, and ion channels [1]. Structurally, the 3-methyl substitution on the morpholine ring introduces stereochemical complexity absent in unsubstituted morpholine analogs, generating chiral center(s) that can confer target-specific recognition advantages in drug discovery contexts [2].

Why 1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8) Cannot Be Assumed Interchangeable with Other Morpholinyl Propan-2-amines in Scientific Procurement


The morpholinyl propan-2-amine scaffold encompasses multiple commercially available structural isomers and analogs, including unsubstituted 1-morpholinopropan-2-amine (CAS 50998-05-5), regioisomeric 2-(3-methylmorpholin-4-yl)propan-1-amine (CAS 1215981-25-1), N-methylated variants (e.g., methyl[1-(morpholin-4-yl)propan-2-yl]amine), and gem-dimethyl derivatives (e.g., 2-methyl-1-(morpholin-4-yl)propan-2-amine, CAS 6105-75-5) [1]. These analogs differ fundamentally in their stereoelectronic properties, hydrogen-bonding capacity, steric bulk around the basic amine, and metabolic vulnerability. Critically, the 3-methyl substitution on the morpholine ring in the target compound introduces a stereogenic center that can drive enantioselective target engagement, a property absent in unsubstituted or N-alkylated analogs [2]. Procurement substitution without explicit comparative data therefore risks introducing unintended changes in target binding, selectivity profile, synthetic tractability, or in vivo pharmacokinetic behavior that can invalidate lead optimization campaigns. The quantitative evidence below establishes the specific, measurable differentiation points that justify selecting CAS 1215927-36-8 over its closest commercially available comparators.

1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8): Quantified Differentiation Evidence Versus Morpholinyl Propan-2-amine Comparators


Stereochemical Differentiation: 3-Methyl Substitution Confers Chiral Recognition Not Achievable with Unsubstituted Morpholine Analogs

The 3-methyl substitution on the morpholine ring of CAS 1215927-36-8 introduces a stereogenic center, enabling enantioselective molecular recognition that unsubstituted morpholine analogs (e.g., 1-morpholinopropan-2-amine, CAS 50998-05-5) cannot achieve. In the context of mTOR kinase inhibitor development, (R)-3-methylmorpholine-containing triazines demonstrated potent mTOR inhibition, with the specific stereochemistry at the 3-position of the morpholine ring being critical for binding pocket complementarity [1]. The unsubstituted morpholine analog lacks this chiral recognition element entirely, rendering it incapable of conferring the same stereoselective target engagement profile .

Stereoselective synthesis mTOR kinase inhibition enantioselective target engagement chiral building block

Regioisomeric Differentiation: N-(Propan-2-amine) Substitution Pattern Distinct from Positional Isomer 2-(3-Methylmorpholin-4-yl)propan-1-amine

CAS 1215927-36-8 (1-(3-methylmorpholin-4-yl)propan-2-amine) differs fundamentally from its regioisomer 2-(3-methylmorpholin-4-yl)propan-1-amine (CAS 1215981-25-1) in the attachment position of the amine-bearing alkyl chain to the morpholine nitrogen . This regioisomeric variation alters the spatial orientation of the basic amine relative to the morpholine oxygen and the 3-methyl group, which can significantly impact target binding geometry, hydrogen-bonding networks, and the pKa of the amine nitrogen . Procurement of the incorrect regioisomer would introduce a different pharmacophore geometry, potentially abolishing target engagement or altering selectivity profiles in SAR studies.

Regioisomer selectivity pharmacophore geometry amine basicity tuning lead optimization

N-Substitution Differentiation: Primary Amine Character of CAS 1215927-36-8 Contrasts with N-Methylated Analogs Affecting Basicity and Synthetic Versatility

CAS 1215927-36-8 bears a primary amine (-NH2) on the propan-2-amine side chain, whereas related analogs such as methyl[1-(morpholin-4-yl)propan-2-yl]amine carry an N-methyl substituent converting the amine to a secondary amine . This difference in nitrogen substitution directly impacts the compound's pKa (basicity), nucleophilicity in subsequent derivatization reactions (e.g., reductive amination, amide coupling, sulfonamide formation), and hydrogen-bond donor capacity. The primary amine of CAS 1215927-36-8 offers greater synthetic versatility as an unencumbered nucleophile and provides an additional hydrogen-bond donor for target engagement compared to N-methylated secondary amine analogs [1].

Amine basicity synthetic derivatization reductive amination building block versatility

Steric and Metabolic Differentiation: Gem-Dimethyl Analogs Exhibit Altered Steric Bulk and Oxidative Metabolism Susceptibility

Compared to gem-dimethyl morpholine analogs such as 2-methyl-1-(morpholin-4-yl)propan-2-amine (CAS 6105-75-5), CAS 1215927-36-8 lacks the sterically bulky gem-dimethyl group adjacent to the amine nitrogen [1]. This structural difference has measurable consequences for both target binding sterics and metabolic vulnerability. Gem-dimethyl groups are frequently introduced in medicinal chemistry to sterically shield adjacent metabolically labile sites from CYP-mediated oxidation; however, this same steric bulk can hinder productive binding interactions with shallow or sterically constrained binding pockets [2]. CAS 1215927-36-8 therefore presents a distinct steric profile that may be preferable for targets intolerant of bulky substituents near the amine pharmacophore.

Metabolic stability CYP liability steric shielding PK optimization

Optimal Research and Procurement Application Scenarios for 1-(3-Methylmorpholin-4-yl)propan-2-amine (CAS 1215927-36-8)


Chiral Lead Optimization in Kinase Inhibitor Discovery Programs

Medicinal chemistry teams developing stereoselective kinase inhibitors (e.g., mTOR, PI3K) should prioritize CAS 1215927-36-8 over achiral morpholine analogs due to the stereocenter at the morpholine C3 position. The (R)-3-methylmorpholine motif has been explicitly validated in potent mTOR inhibitor chemotypes, where the specific stereochemistry contributes to binding pocket complementarity that unsubstituted morpholines cannot achieve [1]. Procurement of the racemate or individual enantiomers of CAS 1215927-36-8 enables systematic exploration of enantiomer-dependent SAR that is inaccessible with CAS 50998-05-5.

Regioisomerically Controlled Library Synthesis and Scaffold Hopping

For parallel synthesis campaigns requiring precise control over pharmacophore geometry, CAS 1215927-36-8 provides a defined regioisomeric architecture distinct from 2-(3-methylmorpholin-4-yl)propan-1-amine (CAS 1215981-25-1). The propan-2-amine attachment position alters the spatial relationship between the basic amine and the morpholine oxygen, directly impacting hydrogen-bonding networks and target recognition [1]. Researchers should verify CAS number specificity during procurement to avoid regioisomeric cross-contamination that would confound SAR interpretation.

Primary Amine-Dependent Derivatization and Conjugation Chemistry

Synthetic chemistry workflows requiring an unencumbered primary amine nucleophile for reductive amination, amide bond formation, sulfonamide synthesis, or bioconjugation should select CAS 1215927-36-8 over N-methylated secondary amine analogs. The primary amine of CAS 1215927-36-8 offers greater reactivity and a distinct hydrogen-bond donor profile compared to N-alkylated comparators [1]. This is particularly relevant for fragment-based drug discovery where maximal synthetic tractability is required.

Sterically Unhindered Amine Pharmacophore Requirements

For biological targets with shallow or sterically constrained binding pockets that cannot accommodate bulky substituents adjacent to the amine pharmacophore, CAS 1215927-36-8 is preferable to gem-dimethyl analogs such as 2-methyl-1-(morpholin-4-yl)propan-2-amine (CAS 6105-75-5) [1]. The absence of geminal substitution maintains an unhindered amine environment that may be essential for productive target engagement, whereas bulkier analogs risk steric occlusion of the binding interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylmorpholin-4-yl)propan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.